

Introduction: The Significance of the Hydroxamic Acid Pharmacophore

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Compound of Interest

Compound Name: 2,2,2-trifluoro-N-hydroxyacetamide

CAS No.: 1514-45-0

Cat. No.: B15225367

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Hydroxamic acids represent a pivotal class of organic compounds extensively explored in medicinal chemistry for their potent ability to chelate metal ions.[1][2] This functionality makes them highly effective inhibitors of metalloenzymes, a diverse group of proteins that require a metal ion cofactor for their catalytic activity.[2][3] A key family of such enzymes is the histone deacetylases (HDACs), which utilize a Zn(II) ion in their active site to catalyze the removal of acetyl groups from lysine residues on histone and non-histone proteins.[1][4] The inhibition of HDACs has emerged as a validated therapeutic strategy, particularly in oncology, with several hydroxamic acid-based drugs, such as Vorinostat (SAHA), approved for treating various cancers.[1][2][5]

This guide focuses on a fundamental yet powerful member of this class:

Trifluoroacetoxyhydroxamic acid (TFHA), identified by its CAS number 1514-45-0. As one of the simplest fluorinated hydroxamic acids, TFHA serves as a critical building block and a tool compound for understanding the principles of HDAC inhibition and for designing next-generation therapeutics with improved pharmacological profiles. The incorporation of the electron-withdrawing trifluoromethyl group imparts unique chemical and biological properties that distinguish it from non-fluorinated analogs, influencing its acidity, binding kinetics, and metabolic stability.[6][7]

Core Physicochemical and Structural Properties

Understanding the fundamental properties of TFHA is essential for its application in experimental settings. The trifluoromethyl group significantly impacts the electronic character of the hydroxamic acid moiety, a key consideration in its interaction with biological targets.

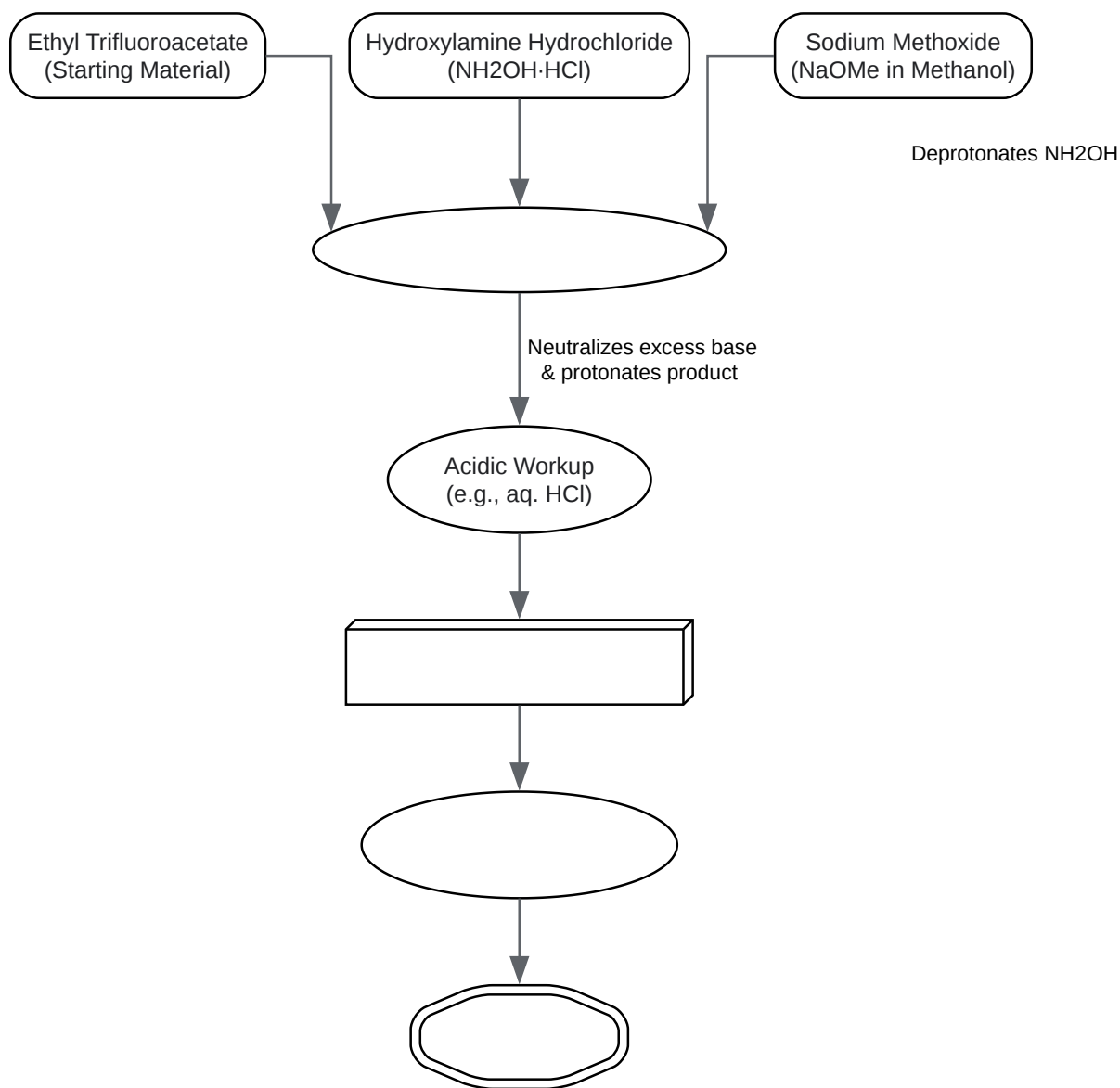
Property	Value	Source
CAS Number	1514-45-0	[8][9]
Molecular Formula	C ₂ H ₂ F ₃ NO ₂	[8]
Molecular Weight	129.04 g/mol	[8]
Purity	Typically ≥98%	[8]
Appearance	Varies (often a solid)	
SMILES	O=C(C(F)(F)F)NO	[8]
Storage	Sealed in dry, 2-8°C	[8]

The strong inductive effect of the three fluorine atoms increases the acidity of the N-H proton of the hydroxamic acid compared to its non-fluorinated counterpart, acetohydroxamic acid. This enhanced acidity can lead to a stronger and more geometrically constrained coordination with the Zn(II) ion in the HDAC active site, a critical factor for potent inhibition.

Synthesis and Purification of Trifluoroacetohydroxamic Acid

The synthesis of hydroxamic acids is a well-established field in organic chemistry. The most direct and common approach involves the reaction of an ester precursor with hydroxylamine, often in the presence of a base.[1][10] This methodology is readily adaptable for the preparation of TFHA from a commercially available trifluoroacetic acid ester.

Workflow for TFHA Synthesis



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Caption: Synthesis workflow for Trifluoroacetohydroxamic Acid.

Detailed Experimental Protocol: Synthesis of TFHA

This protocol describes a standard laboratory-scale synthesis from ethyl trifluoroacetate. The causality for using a base like sodium methoxide is to generate the more nucleophilic free hydroxylamine from its hydrochloride salt, thereby driving the reaction forward.[1][11]

- Reagent Preparation:

- In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve hydroxylamine hydrochloride (1.2 equivalents) in anhydrous methanol.
- Cool the solution to 0°C in an ice bath.
- Slowly add a solution of sodium methoxide (1.3 equivalents) in methanol. A precipitate of sodium chloride will form. Stir for 30 minutes.
- Reaction:
 - To the cooled hydroxylamine solution, add ethyl trifluoroacetate (1.0 equivalent) dropwise while maintaining the temperature at 0°C.
 - After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
- Workup and Isolation:
 - Once the reaction is complete, cool the mixture again to 0°C.
 - Carefully acidify the mixture to pH ~3-4 with a cold, dilute solution of hydrochloric acid (e.g., 1 M HCl). This step is crucial to neutralize any remaining base and protonate the hydroxamate product.
 - Remove the methanol under reduced pressure using a rotary evaporator.
 - Extract the resulting aqueous residue with an appropriate organic solvent (e.g., ethyl acetate) three times.
- Purification:
 - Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude TFHA product.
 - Purify the crude solid by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to obtain pure Trifluoroacetohydroxamic acid.

Mechanism of Action: A Potent Zinc-Binding Group for HDAC Inhibition

The therapeutic and research value of TFHA stems from its function as an HDAC inhibitor. HDACs are overexpressed in many cancers, leading to the deacetylation of histones.[4] This results in chromatin condensation and the repression of tumor suppressor gene transcription. HDAC inhibitors like TFHA reverse this process, leading to histone hyperacetylation, reactivation of gene expression, and ultimately, cell cycle arrest and apoptosis in transformed cells.[1][12]

The inhibitory mechanism is centered on the hydroxamic acid moiety, which acts as a powerful bidentate chelator for the catalytic Zn(II) ion within the HDAC active site.[1][3] The trifluoromethyl group of TFHA enhances this interaction.

Molecular Interaction within the HDAC Active Site

Caption: Chelation of Zn(II) by TFHA in the HDAC active site.

The key interactions are:

- **Zinc Chelation:** The carbonyl oxygen and the hydroxyl oxygen of the hydroxamic acid group form strong coordinate bonds with the Zn(II) ion, effectively blocking the active site.
- **Hydrogen Bonding:** The N-hydroxyl group can form a hydrogen bond with a nearby tyrosine residue, further stabilizing the inhibitor-enzyme complex.
- **Hydrophobic Interactions:** The trifluoromethyl group can engage in interactions with the hydrophobic channel of the active site, contributing to binding affinity and potentially influencing isoform selectivity.

Evaluating Biological Activity: In Vitro HDAC Inhibition Assay

To quantify the inhibitory potency of TFHA, a robust and reproducible assay is required. Fluorometric assays are widely used in both academic and industrial settings due to their high sensitivity and suitability for high-throughput screening.[13][14][15]

Workflow for Fluorometric HDAC Inhibition Assay



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